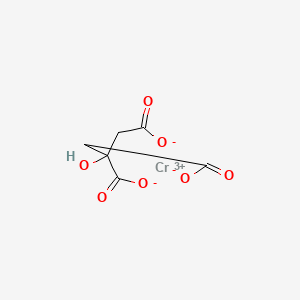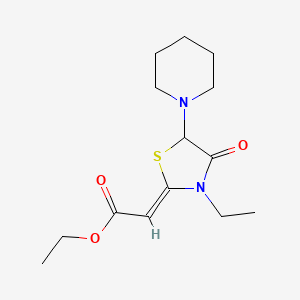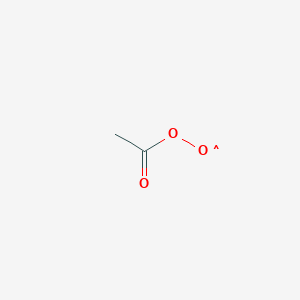
CH3Coo2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peracetic acid, also known as peroxyacetic acid, is an organic compound with the chemical formula CH₃CO₃H. It is a colorless liquid with a characteristic acrid odor reminiscent of acetic acid. Peracetic acid is a weaker acid compared to its parent compound, acetic acid, with a pKa of 8.2 . It is highly corrosive and is known for its strong oxidizing properties, making it a versatile chemical used in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Peracetic acid can be synthesized through several methods:
Autoxidation of Acetaldehyde: This method involves the reaction of acetaldehyde with oxygen to produce peracetic acid. [ \text{O}_2 + \text{CH}_3\text{CHO} \rightarrow \text{CH}_3\text{CO}_3\text{H} ]
Reaction of Acetic Acid with Hydrogen Peroxide: In the presence of a strong acid catalyst such as sulfuric acid, acetic acid reacts with hydrogen peroxide to form peracetic acid. [ \text{H}_2\text{O}_2 + \text{CH}_3\text{CO}_2\text{H} \rightleftharpoons \text{CH}_3\text{CO}_3\text{H} + \text{H}_2\text{O} ]
Alternative Methods: Acetyl chloride and acetic anhydride can also be used to generate peracetic acid solutions with lower water content.
Industrial Production Methods: Industrial production of peracetic acid typically involves the continuous process where acetic acid and hydrogen peroxide react in the presence of a catalyst. The reacted solution is then distilled to separate unreacted reactants and sulfuric acid, which are recycled as feed .
Types of Reactions:
Oxidation: Peracetic acid is a strong oxidizing agent and is commonly used in oxidation reactions.
Epoxidation: It is used in the epoxidation of olefins to produce epoxides.
Diacetoxylation: Peracetic acid can be used in the diacetoxylation of alkenes.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve peracetic acid as the oxidant under mild conditions.
Epoxidation Reactions: Often use manganese catalysts and peracetic acid as the terminal oxidant.
Diacetoxylation Reactions: Utilize triflic acid as a catalyst in the presence of peracetic acid and acetic anhydride.
Major Products:
Epoxides: Formed from the epoxidation of olefins.
Diacetates: Produced from the diacetoxylation of alkenes.
Scientific Research Applications
Peracetic acid has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical synthesis processes.
Biology: Employed as a disinfectant and sterilant due to its strong biocidal properties.
Medicine: Utilized for sterilizing medical equipment and surfaces.
Industry: Applied in wastewater treatment, food safety, and packaging.
Mechanism of Action
The mechanism of action of peracetic acid involves the oxidation of structural and functional components of microorganisms. It oxidizes the outer cell membranes, leading to increased cell wall permeability and denaturation of proteins and enzymes . This results in the rapid deactivation of microorganisms.
Comparison with Similar Compounds
Hydrogen Peroxide (H₂O₂): Both peracetic acid and hydrogen peroxide are strong oxidizing agents.
Acetic Acid (CH₃COOH): Acetic acid is the parent compound of peracetic acid.
Other Percarboxylic Acids: Compounds such as perbenzoic acid and perpropionic acid have similar reactivity and toxicology to peracetic acid.
Uniqueness of Peracetic Acid: Peracetic acid stands out due to its strong oxidizing properties and effectiveness as a disinfectant and sterilant. Its ability to decompose into non-toxic byproducts (acetic acid, water, and oxygen) makes it environmentally friendly and suitable for various applications .
Properties
Key on ui mechanism of action |
To explore possible mechanisms of the arachidonic acid deficiency of the RBC membrane in alcoholics, the effect of ethanol and its oxidized products, acetaldehyde and peracetic acid, with other peroxides on the accumulation of 14(C)arachidonate into RBC membrane lipids in vitro was compared. Incubation of erythrocytes with 50 mM ethanol or 3 mM acetaldehyde had no effect on arachidonate incorporation. Pretreatment of erythrocytes with 10 mM hydrogen peroxide, 0.1 mM cumene hydroperoxide or 0.1 mM t-butyl hydroperoxide had little effect on 14(C)arachidonate incorporation in the absence of azide. However, pretreatment of cells with N-ethylmaleimide, 0.1 mM peracetic acid or performic acid, with or without azide, inhibited arachidonate incorporation into phospholipids but not neutral lipids. In chase experiments, peracetate also inhibited transfer of arachidonate from neutral lipids to phospholipids. To investigate a possible site of this inhibition of arachidonate transfer into phospholipids by percarboxylic acids, a repair enzyme, arachidonoyl CoA: 1-palmitoyl-sn-glycero-3-phosphocholine acyl transferase was assayed. As in intact cells, phospholipid biosynthesis was inhibited more by N-ethylmalemide and peracetic acid than by hydrogen peroxide, cumene hydroperoxide, and t-butyl hydroperoxide. Peracetic acid was the only active inhibitor among ethanol and its oxidized products studied and may deserve further examination in ethanol toxicity. |
|---|---|
CAS No. |
36709-10-1 |
Molecular Formula |
C2H3O3 |
Molecular Weight |
75.04 g/mol |
IUPAC Name |
ethaneperoxoic acid |
InChI |
InChI=1S/C2H3O3/c1-2(3)5-4/h1H3 |
InChI Key |
ZBQKPDHUDKSCRS-UHFFFAOYSA-N |
impurities |
Additives: sulfuric acid (added during the manufacturing process to accelerate the establishment of the final equilibrium concentration); pyridine-2,6-dicarboxylic acid (stabilizer) |
Canonical SMILES |
CC(=O)O[O] |
boiling_point |
221 °F at 760 mmHg (EPA, 1998) 110 °C 110.00 °C. @ 760.00 mm Hg 221 °F |
Color/Form |
Colorless liquid |
density |
1.226 at 59 °F (EPA, 1998) - Denser than water; will sink 1.226 g/cu cm at 15 °C Relative density (water = 1): 1.2 1.226 at 59 °F |
flash_point |
105 °F Peracetic Acid, 60% Acetic Acid Solution (EPA, 1998) 105 °F (40.6 °C) (open cup) A comparison of producers' safety data sheets shows considerable scatter in measured flashpoints (see Table 2 of ECETOC report). The measured flash point (closed cup) for 5, 15 and 35% PAA was 74-83, 68-81 and 46-62 °C, respectively. For 15 % PAA the open cup flash point was > 100 °C. This scatter may be attributed to several factors e.g., PAA reacting with the sample container used in the flash point determination, thermal instability of the PAA solutions, loss of volatile material during analysis due to decomposition and excessive gassing, releasing oxygen and water which tend to extinguish any flame. While the reported flash point value may not be exact, it is an indication of the temperature at which vapours can ignite. Most of the PAA equilibrium grades ranging from 5% to 15% exhibit closed-cup flash points but no measurable open-cup flash points. 40.5 °C o.c. 105 °F (60% acetic acid solution) |
melting_point |
-22 to 32 °F (EPA, 1998) -0.2 °C 0.1 °C 0 °C -22 to 32 °F |
physical_description |
Peracetic acid is a colorless liquid with a strong, pungent acrid odor. Used as a bactericide and fungicide, especially in food processing; as a reagent in making caprolactam and glycerol; as an oxidant for preparing epoxy compounds; as a bleaching agent; a sterilizing agent; and as a polymerization catalyst for polyester resins. (EPA, 1998) Liquid Colorless liquid with an acrid odor; [HSDB] COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless liquid with a strong, pungent, acrid odor. |
Related CAS |
64057-57-4 (hydrochloride salt) |
solubility |
Very soluble in ether, sulfuric acid; soluble in ethanol Miscible with water /1.0X10+6 mg/L/ at 25 °C 1000 mg/mL at 25 °C Solubility in water: miscible |
vapor_density |
Relative vapor density (air = 1): 2.6 |
vapor_pressure |
14.5 [mmHg] 14.5 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 2.6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-{(R)-2-[2-({1-[2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoyl]-pyrrolidine-2-carbonyl}-amino)-3-(4-hydroxy-phenyl)-propionylamino]-3-methyl-pentanoylamino}-4-methyl-pentanoic acid](/img/structure/B10795584.png)
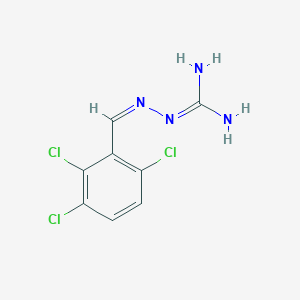
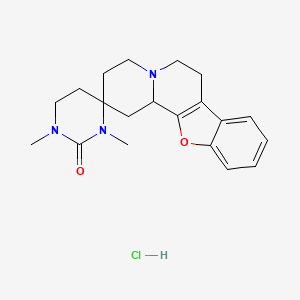
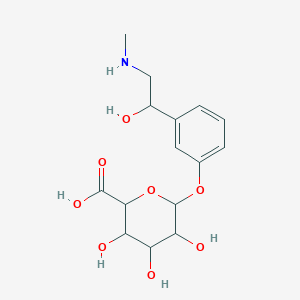
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)






